N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h1-2,4-5,7-10H,3,6,11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQULOVKLBHYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide:
*Calculated molecular formula based on structural analogy.
Key Observations:
Electronic Effects: The 4-fluorobenzenesulfonyl group in the title compound enhances electron-withdrawing capacity compared to methylphenylsulfonyl () or nitrobenzenesulfonyl (Compound 17f). This may improve binding to hydrophobic enzyme pockets or reduce metabolic degradation .
Biological Activity :
- Benzothiazole-containing triazoles (, [7–9]) exhibit activity against Gram-positive bacteria (S. aureus, S. pyogenes), with potency comparable to ampicillin .
- Compound 17f’s nitro group () may confer antitubercular activity, as nitro-substituted benzothiazoles show efficacy against M. tuberculosis .
Spectral Trends :
Q & A
Q. What are the key steps and critical parameters in synthesizing N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide?
The synthesis involves multi-step reactions starting with benzothiazole and fluorobenzenesulfonyl precursors. Critical parameters include:
- Temperature control (e.g., maintaining 60–80°C during sulfonylation to avoid side reactions).
- Solvent selection (e.g., DMF or ethanol for optimal solubility and reactivity).
- Catalyst use (e.g., triethylamine for deprotonation in amide bond formation). Post-synthesis, intermediates are purified via column chromatography, and the final product is crystallized. Confirmation of structure requires NMR (e.g., ¹H/¹³C for functional groups) and MS (for molecular ion validation) .
Q. How do researchers validate the structural integrity and purity of this compound?
A combination of analytical techniques is used:
- NMR spectroscopy : To confirm the presence of the benzothiazole ring (δ 7.2–8.1 ppm for aromatic protons) and sulfonyl group (δ 3.5–4.0 ppm for sulfonamide protons).
- Mass spectrometry : To verify molecular weight (e.g., ESI-MS m/z 447.5 [M+H]⁺).
- HPLC : For purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm).
- TLC : To monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Initial screening should focus on:
- Enzyme inhibition assays : For kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Cytotoxicity profiling : Against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices are calculated to prioritize targets .
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be resolved?
Contradictions often arise from substituent effects (e.g., fluorination vs. chlorination) or assay variability . Strategies include:
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) under identical assay conditions.
- Binding mode analysis : Use molecular docking (e.g., AutoDock Vina) to compare interactions with targets like EGFR or COX-2.
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency or selectivity .
Q. What methodologies optimize reaction yields in large-scale synthesis?
Yield optimization requires:
- Design of Experiments (DoE) : To model interactions between temperature, solvent polarity, and catalyst loading.
- Flow chemistry : For precise control of exothermic reactions (e.g., sulfonylation).
- In-line analytics : PAT tools (e.g., FTIR probes) to monitor reaction endpoints. Typical yields improve from 60% (batch) to >85% (continuous flow) with reduced byproducts .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
Computational workflows include:
- Pharmacophore modeling : To identify critical features (e.g., sulfonyl hydrogen-bond acceptors).
- MD simulations : To assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS).
- Free-energy perturbation (FEP) : To predict ΔΔG for substituent modifications (e.g., fluorophenyl vs. methoxyphenyl). Validated models reduce synthetic effort by prioritizing high-potential derivatives .
Q. What strategies address solubility challenges in in vivo studies?
Poor aqueous solubility (common with sulfonamides) is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
